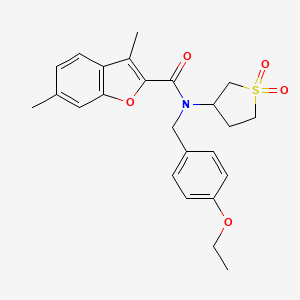![molecular formula C21H22N2O4S B12205408 Morpholine, 4-[2-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-5-oxazolyl]- CAS No. 625078-85-5](/img/structure/B12205408.png)
Morpholine, 4-[2-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-5-oxazolyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-[2-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-5-oxazolyl]- is a complex organic compound with a unique structure that combines morpholine, oxazole, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[2-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-5-oxazolyl]- typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the sulfonyl group and the morpholine ring. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[2-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-5-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
Morpholine, 4-[2-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-5-oxazolyl]- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Morpholine, 4-[2-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-5-oxazolyl]- exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group can interact with enzymes or receptors, leading to changes in their activity. The oxazole ring may also play a role in binding to biological targets, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Morpholine, 4-[(4-methylphenyl)sulfonyl]-2-phenyl-
- Morpholine, 2-ethyl-4-[(4-methylphenyl)sulfonyl]-
Uniqueness
Morpholine, 4-[2-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-5-oxazolyl]- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
625078-85-5 |
|---|---|
Molecular Formula |
C21H22N2O4S |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-[2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine |
InChI |
InChI=1S/C21H22N2O4S/c1-15-7-9-17(10-8-15)28(24,25)20-21(23-11-13-26-14-12-23)27-19(22-20)18-6-4-3-5-16(18)2/h3-10H,11-14H2,1-2H3 |
InChI Key |
PFFSNDSEANDWBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-5-(3-bromophenyl)-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12205329.png)
![(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate](/img/structure/B12205342.png)
![4-Tert-butyl-10-(4-methylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B12205353.png)
![(2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12205361.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide](/img/structure/B12205385.png)

![3-[4-Butoxy-3-(propan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B12205399.png)
![5,6-dimethyl-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}thieno[2,3-d]pyrimidine](/img/structure/B12205401.png)
![N-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12205406.png)
![N'~1~,N'~6~-bis[(3E)-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide](/img/structure/B12205411.png)

![N-({[(4-methylphenyl)carbamothioyl]amino}methyl)benzamide](/img/structure/B12205414.png)
![2-chloro-N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12205417.png)
